Y08060 -

Y08060

Catalog Number: EVT-1535793
CAS Number:
Molecular Formula: C18H19BrN2O6S
Molecular Weight: 471.322
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Y08060 is a potent and selective BET Inhibitor for Treatment of Prostate Cancer. Y08060 has IC50 values of 3.23 and 4.41 μM in inhibition of cell viability in the C4−2B and LNCaP cell lines, respectively. Y08060 effectively suppresses cell growth, colony formation, and expression of androgen receptor (AR), AR regulated genes, and MYC in prostate cancer cell lines. In in vivo studies, 36 demonstrates a good PK profile with high oral bioavailability (61.54%) and is a promising lead compound for further prostate cancer drug development.
Overview

Y08060 is a selective inhibitor targeting bromodomain and extraterminal domain proteins, particularly effective in the treatment of prostate cancer. This compound has garnered attention due to its potential to interfere with the transcriptional regulation of genes associated with cancer progression, particularly through its action on the bromodomain containing protein 4.

Source

The compound Y08060 was synthesized as part of a broader research initiative aimed at developing selective inhibitors for bromodomain proteins. The synthesis and characterization of this compound have been documented in various studies, highlighting its efficacy and potential therapeutic applications in oncology .

Classification

Y08060 is classified as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysine residues, playing critical roles in regulating gene expression. Inhibitors like Y08060 are designed to disrupt these interactions, thereby modulating the activity of oncogenic pathways.

Synthesis Analysis

Methods

The synthesis of Y08060 involves several key steps, primarily focusing on the formation of 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. The process typically includes:

  1. Acylation: The initial step involves acylating a suitable precursor to introduce functional groups necessary for subsequent reactions.
  2. Cyclization: Following acylation, cyclization reactions are performed to form the oxazinone core structure.
  3. Purification: The final product is purified using techniques such as silica gel chromatography to ensure high purity and yield.

Technical details indicate that reactions are monitored using thin-layer chromatography, and yields typically range from moderate to high depending on the specific reaction conditions employed .

Molecular Structure Analysis

Structure

The molecular structure of Y08060 features a benzo[b][1,4]oxazin-3(4H)-one framework. This structure is characterized by:

  • A fused aromatic ring system.
  • A nitrogen-containing heterocycle which contributes to its biological activity.

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry have been employed to confirm the structure of Y08060. For instance, proton NMR data provides insights into the chemical environment of hydrogen atoms within the molecule, aiding in structural elucidation .

Chemical Reactions Analysis

Reactions

Y08060 participates in several chemical reactions that are critical for its activity and synthesis:

  1. Acylation Reactions: These reactions introduce acyl groups that enhance binding affinity to target proteins.
  2. Reduction Reactions: Nitro groups within intermediates can be reduced using palladium on carbon or iron in ammonium chloride environments, facilitating further modifications.
  3. Sulfonylation: Direct sulfonylation with various sulfonyl chlorides yields sulfonamide derivatives that exhibit improved pharmacological properties .

Technical details reveal that reaction conditions such as temperature and solvent choice significantly affect yield and purity.

Mechanism of Action

Process

Y08060 exerts its effects primarily through inhibition of bromodomain containing protein 4, which is involved in recognizing acetylated lysines on histones and non-histone proteins. By binding to the bromodomain, Y08060 disrupts these interactions, leading to:

  • Downregulation of oncogenes: This results in reduced expression of genes that promote cancer cell proliferation.
  • Induction of apoptosis: The inhibition may also trigger programmed cell death pathways in cancer cells.

Data

In vitro studies have demonstrated that Y08060 significantly lowers the viability of prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Physical and Chemical Properties Analysis

Physical Properties

Y08060 is typically presented as a yellow solid with specific melting points that can be determined through differential scanning calorimetry (DSC).

Chemical Properties

Key chemical properties include:

  • Solubility: Y08060 exhibits moderate solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide.
  • Stability: The compound is stable under standard laboratory conditions but may require protection from light and moisture during storage.

Relevant data indicates that its stability is crucial for maintaining biological activity during experiments .

Applications

Y08060 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapeutics: Its primary application lies in the treatment of prostate cancer, where it acts as a selective inhibitor against bromodomain proteins.
  • Research Tool: Beyond therapeutic use, Y08060 serves as a valuable tool for studying bromodomain functions in various biological processes, including gene regulation and epigenetic modifications.
Introduction to Y08060 in Epigenetic Therapeutics

Bromodomain-Containing Protein 4 (BRD4) as a Therapeutic Target

Bromodomain-containing protein 4 (BRD4) belongs to the bromodomain and extraterminal (BET) family of epigenetic reader proteins. It functions as a critical regulator of gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This binding facilitates the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to drive expression of key oncogenes such as MYC, BCL2, and cell cycle regulators. In prostate cancer, BRD4 assumes particular significance due to its physical interaction with the N-terminal domain of the androgen receptor (AR), forming a complex that amplifies AR signaling – the primary driver of prostate cancer progression. This interaction enables BRD4 to function as a transcriptional co-activator for AR, positioning it as a compelling therapeutic target for disrupting oncogenic transcriptional programs in prostate malignancies [1] [9].

Role of BRD4 Inhibitors in Castration-Resistant Prostate Cancer (CRPC)

Castration-resistant prostate cancer (CRPC) represents an advanced, lethal stage of the disease characterized by tumor progression despite androgen deprivation therapy (ADT). BRD4 inhibitors have emerged as promising therapeutic agents in CRPC due to their ability to simultaneously disrupt multiple resistance pathways. Firstly, they directly interfere with the BRD4-AR interaction, suppressing AR signaling even in the context of AR amplification, mutations, or splice variants (like AR-V7) that render tumors resistant to conventional anti-androgens like enzalutamide. Secondly, BRD4 inhibitors potently downregulate MYC, a master oncogene frequently overexpressed and implicated in CRPC proliferation, survival, and treatment resistance [1] [2].

Beyond AR-driven CRPC, BRD4 plays a fundamental role in facilitating tumor lineage plasticity – a key mechanism of resistance where adenocarcinoma cells transdifferentiate into treatment-resistant neuroendocrine prostate cancer (NEPC) phenotypes in response to intense AR suppression. Integrated ChIP-seq and RNA-seq analyses reveal that BRD4 directly activates hundreds of genes within neurogenesis, axonogenesis, EMT, and stem cell programs (including key drivers like POU3F2 (BRN2), ASCL1, ASCL2, NeuroD1, SOX2, SOX9, RUNX1, RUNX2, and DLL3). BRD4 occupancy is reprogrammed by anti-AR drugs, shifting from facilitating AR function to activating these lineage plasticity programs, often facilitated by pioneer factors like FOXA1. Inhibiting BRD4 blocks this identity switch, suppressing the emergence of aggressive NEPC [2] [4].

Table 1: Key Mechanisms of BRD4 Inhibition in CRPC

MechanismConsequenceTherapeutic Impact
Disruption of BRD4-AR complexSuppression of AR transcriptional activity & downstream targets (e.g., PSA, TMPRSS2)Overcomes resistance from AR amplification, mutations, variants
Downregulation of MYCInhibition of MYC-driven proliferation, survival, metabolismTargets master oncogene central to CRPC progression
Blockade of Lineage Plasticity ProgramsSuppression of neuroendocrine differentiation genes (e.g., BRN2, ASCL1, DLL3)Prevents/Reverses transition to treatment-emergent NEPC
Reduction of Chromatin AccessibilityGlobal repression of oncogenic transcriptional networksAlters epigenetic landscape favoring tumor suppression

Emergence of Y08060 as a Selective BRD4 Inhibitor: Historical Context and Significance

Despite the discovery of early BET inhibitors like (+)-JQ1, I-BET-762, PFI-1, and OTX015, there remained a high demand for potent and specific inhibitors with novel chemotypes to explore their full therapeutic potential, particularly in CRPC. Many early compounds exhibited limitations such as low oral bioavailability or broad BET family inhibition. Y08060 (compound 36) emerged from a focused effort to design and synthesize potent, selective BRD4 inhibitors based on a novel 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold. This chemotype was strategically chosen through scaffold hopping to optimize interactions within the BRD4 binding pocket and improve pharmacokinetic properties, specifically oral absorption. Its identification marked a significant advancement in the BRD4 inhibitor landscape, offering a promising lead compound characterized by high selectivity and favorable in vivo pharmacokinetics for further development against prostate cancer, particularly CRPC and NEPC [1] [2].

Properties

Product Name

Y08060

IUPAC Name

5-Bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide

Molecular Formula

C18H19BrN2O6S

Molecular Weight

471.322

InChI

InChI=1S/C18H19BrN2O6S/c1-18(2)17(22)20-11-8-14(26-4)12(9-15(11)27-18)21-28(23,24)16-7-10(19)5-6-13(16)25-3/h5-9,21H,1-4H3,(H,20,22)

InChI Key

BVPMJOFBUGYDAV-UHFFFAOYSA-N

SMILES

O=S(C1=CC(Br)=CC=C1OC)(NC2=C(OC)C=C(N3)C(OC(C)(C)C3=O)=C2)=O

Solubility

Soluble in DMSO

Synonyms

Y08060; Y-08060; Y 08060.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.